
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrN2O3 and its molecular weight is 387.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(benzyloxy)-N-(4-bromo-2-methylphenyl)isoxazole-5-carboxamide is a synthetic organic compound belonging to the isoxazole class, which is known for its diverse biological activities. The compound's molecular formula is C18H15BrN2O3, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula: C18H15BrN2O3
- Molecular Weight: 387.233 g/mol
- Purity: Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, thereby modulating various biological pathways. The presence of the benzyloxy and bromo groups enhances the compound's binding affinity and specificity, potentially leading to significant pharmacological effects.
Cytotoxicity Studies
Research has indicated that isoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study involving similar compounds demonstrated that certain isoxazoles induced apoptosis and cell cycle arrest in human promyelocytic leukemia cells (HL-60). Specifically, one derivative showed a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation .
Antimicrobial Properties
Isoxazole derivatives have also been investigated for their antimicrobial properties. A comparative analysis of various isoxazole compounds revealed that some exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antibacterial agents .
Anti-inflammatory Activity
Compounds within the isoxazole class have been noted for their anti-inflammatory effects. For instance, certain derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory pathway. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Study 1: Cancer Cell Line Testing
In a study focusing on the cytotoxic effects of isoxazole derivatives, researchers evaluated several compounds against HL-60 cells. The findings indicated that this compound significantly reduced cell viability at concentrations ranging from 86 to 755 µM. The compound's ability to modulate gene expression related to apoptosis further supports its potential as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of various isoxazole derivatives against clinical isolates of Staphylococcus aureus. Among them, the compound demonstrated an MIC value comparable to standard antibiotics, highlighting its potential as a therapeutic candidate for bacterial infections .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C18H15BrN2O3 | Cytotoxic, Antimicrobial |
3-(benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide | C18H20N2O3 | Cytotoxic |
3-(benzyloxy)-N-(4-methylphenyl)isoxazole-5-carboxamide | C17H17N2O3 | Antimicrobial |
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-12-9-14(19)7-8-15(12)20-18(22)16-10-17(21-24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRCVKUGJYTMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.